molecular formula C28H24O12 B12397580 Monomethyl lithospermate

Monomethyl lithospermate

Cat. No.: B12397580
M. Wt: 552.5 g/mol
InChI Key: NFOCYHUCMXEHDG-YKMFFSNCSA-N
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Preparation Methods

Monomethyl lithospermate is typically obtained through extraction from the roots of Lithospermum erythrorhizon. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extract is then further purified and crystallized to obtain this compound in its pure form .

Chemical Reactions Analysis

Monomethyl lithospermate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Monomethyl lithospermate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Monomethyl lithospermate exerts its effects primarily through the activation of the PI3K/AKT pathway. This pathway is involved in cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, this compound enhances cell viability, inhibits apoptosis, and reduces oxidative stress. This mechanism is particularly beneficial in protecting against neural damage caused by ischemic stroke .

Comparison with Similar Compounds

Monomethyl lithospermate is unique in its ability to activate the PI3K/AKT pathway and provide neuroprotective effects. Similar compounds include:

This compound stands out due to its specific activation of the PI3K/AKT pathway and its potential therapeutic applications in treating neurological disorders.

Properties

Molecular Formula

C28H24O12

Molecular Weight

552.5 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid

InChI

InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1

InChI Key

NFOCYHUCMXEHDG-YKMFFSNCSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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